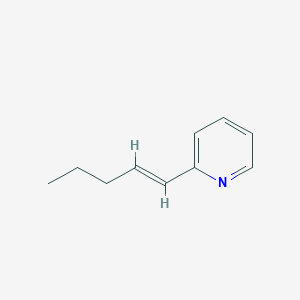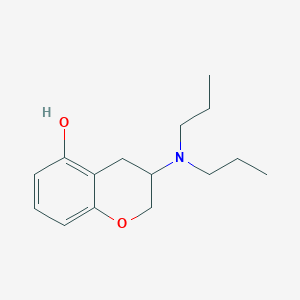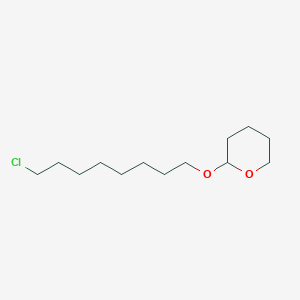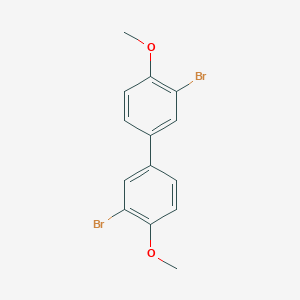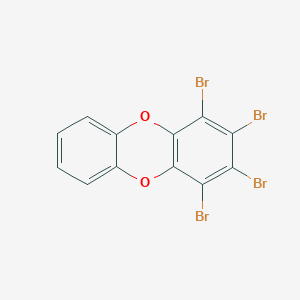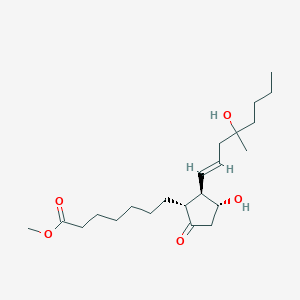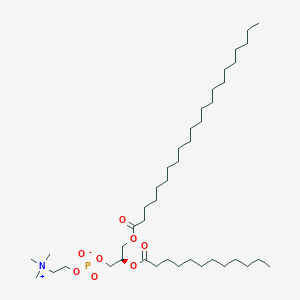
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, also known as DOPC, is a phospholipid that is commonly used in scientific research. It is a key component of cell membranes and is often used as a model membrane in laboratory experiments. DOPC has a unique structure that makes it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane.
作用機序
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine interacts with other molecules within the cell membrane through a variety of mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can affect the properties of the membrane and the behavior of the molecules within it.
生化学的および生理学的効果
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a number of biochemical and physiological effects, including altering the fluidity and permeability of cell membranes, affecting the activity of membrane-bound enzymes and receptors, and influencing the transport of molecules across the membrane.
実験室実験の利点と制限
One of the main advantages of using 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in laboratory experiments is its similarity to cell membranes, which allows researchers to study the properties of cell membranes in a controlled environment. However, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine also has some limitations, including its tendency to form aggregates and its sensitivity to temperature and pH changes.
将来の方向性
There are a number of future directions for research involving 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, including investigating its interactions with specific proteins and other molecules within the cell membrane, developing new drug delivery systems based on 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, and exploring its potential use in medical applications such as tissue engineering and regenerative medicine.
In conclusion, 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, or 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, is a phospholipid that is widely used in scientific research. Its unique structure and properties make it an ideal candidate for studying the properties of cell membranes and the interactions between different molecules within the membrane. While 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has some limitations, it has a wide range of potential applications in the fields of biochemistry, biophysics, and medicine.
合成法
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine can be synthesized through a variety of methods, including enzymatic synthesis, chemical synthesis, and extraction from natural sources. Enzymatic synthesis involves using enzymes to catalyze the formation of 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from other phospholipids. Chemical synthesis involves the use of chemical reactions to create 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from simpler compounds. Extraction from natural sources involves isolating 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from biological tissues or organisms.
科学的研究の応用
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including studying the properties of cell membranes, investigating the interactions between different molecules within the membrane, and developing new drug delivery systems. 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is often used as a model membrane in laboratory experiments, as it has a similar structure to cell membranes and can be easily manipulated and studied.
特性
CAS番号 |
106268-90-0 |
|---|---|
製品名 |
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine |
分子式 |
C42H84NO8P |
分子量 |
762.1 g/mol |
IUPAC名 |
[(2R)-3-docosanoyloxy-2-dodecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
InChIキー |
MCNGJGRPYKOAMP-RRHRGVEJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
同義語 |
1-behenyl-2-lauryl-sn-glycero-3-phosphocholine 22-12 PC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



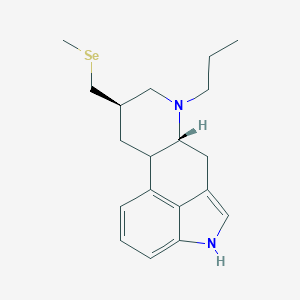
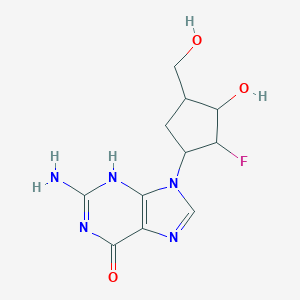
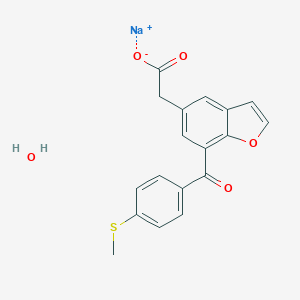
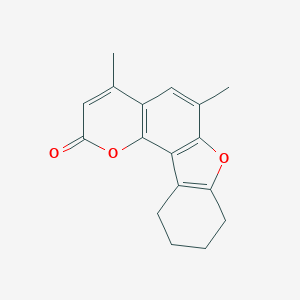
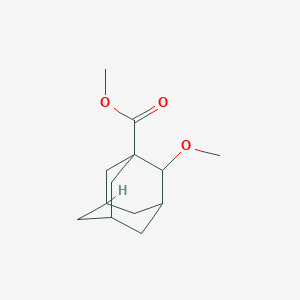
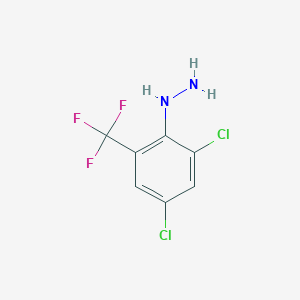
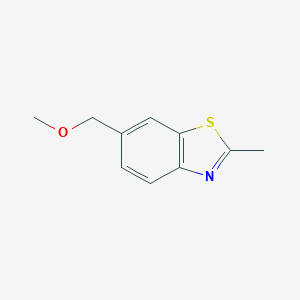
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
